molecular formula C17H23NO3 B12407448 AChE/BuChE/MAO-B-IN-1

AChE/BuChE/MAO-B-IN-1

Cat. No.: B12407448
M. Wt: 289.4 g/mol
InChI Key: KZJOEKCJUWZUDR-UHFFFAOYSA-N
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Description

AChE/BuChE/MAO-B-IN-1 is a compound known for its inhibitory effects on human acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase-B. These enzymes are significant in the context of neurodegenerative diseases such as Alzheimer’s disease. The compound exhibits high affinity for these enzymes, making it a potential candidate for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AChE/BuChE/MAO-B-IN-1 involves multiple steps, typically starting with the preparation of intermediate compounds that are then subjected to various chemical reactions. One common method involves the use of piperazine-substituted chalcones, which are synthesized through a series of condensation reactions . The reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography would be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

AChE/BuChE/MAO-B-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups .

Scientific Research Applications

AChE/BuChE/MAO-B-IN-1 has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to the active sites of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase-B. This binding inhibits the enzymes’ activity, preventing the breakdown of neurotransmitters like acetylcholine and monoamines. The inhibition of these enzymes leads to increased levels of neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AChE/BuChE/MAO-B-IN-1 is unique in its ability to inhibit all three enzymes simultaneously, making it a multi-targeted therapeutic agent. This multi-targeted approach can provide a more comprehensive treatment for neurodegenerative diseases compared to compounds that inhibit only one enzyme .

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

6-[2-(azepan-1-yl)ethoxy]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H23NO3/c19-16-7-11-21-17-6-5-14(13-15(16)17)20-12-10-18-8-3-1-2-4-9-18/h5-6,13H,1-4,7-12H2

InChI Key

KZJOEKCJUWZUDR-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CCOC2=CC3=C(C=C2)OCCC3=O

Origin of Product

United States

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